molecular formula C9H6O4 B105387 5-Methoxyisobenzofuran-1,3-dione CAS No. 28281-76-7

5-Methoxyisobenzofuran-1,3-dione

Cat. No. B105387
CAS RN: 28281-76-7
M. Wt: 178.14 g/mol
InChI Key: INEIVXABODMRMQ-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

A mixture of 4-methoxyphthalic anhydride (27.8 g, 0.16 mol) and formamide (175 ml) was stirred and held at 210° C. for 5 hours and was then allowed to cool to room temperature overnight. The solid material was filtered off, washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml) and sucked dry under reduced pressure to afford 4-methoxyphthalimide (21.3 g, 77%) as a pale yellow solid. 1H NMR (DMSO-d6) 11.15 (1H, br s), 7.74 (1H, d), 7.33-7.28 (2H, m), 3.92 (3H, s).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=O)[O:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1.C([NH2:16])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[O:9])[NH:16][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
COC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
175 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
WASH
Type
WASH
Details
washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
sucked dry under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2C(C(=O)NC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.